molecular formula C18H19NO3 B269321 N-[2-(allyloxy)phenyl]-2-ethoxybenzamide

N-[2-(allyloxy)phenyl]-2-ethoxybenzamide

Cat. No. B269321
M. Wt: 297.3 g/mol
InChI Key: VVGVSRCKVNCWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(allyloxy)phenyl]-2-ethoxybenzamide, commonly known as A-836,339, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective agonist of the cannabinoid CB2 receptor, which is primarily expressed in immune cells. In recent years, A-836,339 has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.

Mechanism of Action

A-836,339 exerts its biological effects by selectively binding to the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor by A-836,339 leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, resulting in the attenuation of inflammation. Additionally, A-836,339 also activates the CB2 receptor in cancer cells, leading to the induction of apoptosis and inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
A-836,339 has been shown to have various biochemical and physiological effects in preclinical models. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. Moreover, A-836,339 has also been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

A-836,339 has several advantages for lab experiments, including its high selectivity for the CB2 receptor, its potency in preclinical models, and its potential therapeutic applications in various diseases. However, there are also some limitations to its use, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on A-836,339. One area of interest is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to understand the long-term safety and efficacy of A-836,339 in preclinical and clinical settings.

Synthesis Methods

The synthesis of A-836,339 involves a multi-step process that includes the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(allyloxy)aniline to yield the intermediate benzamide. Finally, the intermediate is treated with a palladium catalyst to form the desired product, A-836,339.

Scientific Research Applications

A-836,339 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-inflammatory and analgesic effects in preclinical models of inflammation and pain. Moreover, A-836,339 has also been found to exhibit anticancer properties by inducing apoptosis in cancer cells.

properties

Product Name

N-[2-(allyloxy)phenyl]-2-ethoxybenzamide

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

2-ethoxy-N-(2-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C18H19NO3/c1-3-13-22-17-12-8-6-10-15(17)19-18(20)14-9-5-7-11-16(14)21-4-2/h3,5-12H,1,4,13H2,2H3,(H,19,20)

InChI Key

VVGVSRCKVNCWNX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC=C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.